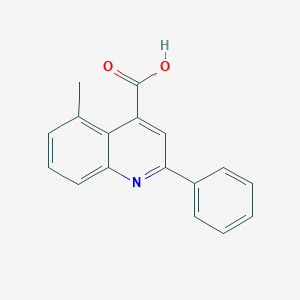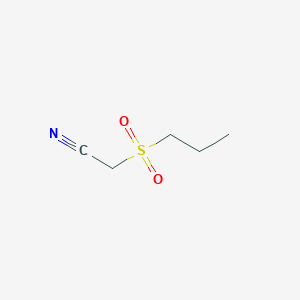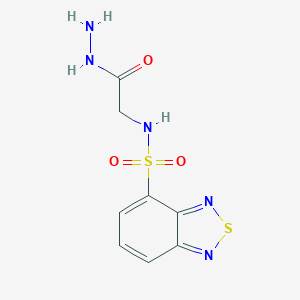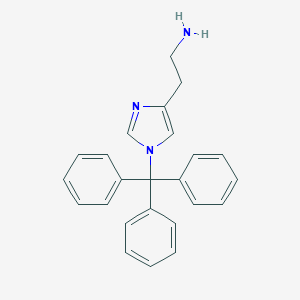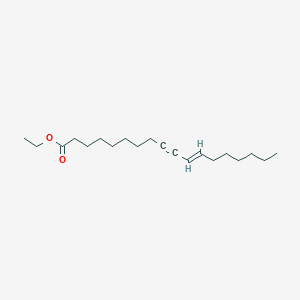
(4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one, also known as DIBAL-H, is a commonly used reducing agent in organic chemistry. It is a white solid that is highly reactive and has a strong reducing power. DIBAL-H is widely used in the synthesis of various organic compounds due to its unique properties.
Wirkmechanismus
The mechanism of action of (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one involves the transfer of a hydride ion (H-) to the carbonyl group of the substrate. The hydride ion reduces the carbonyl group to an alcohol, while (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one is oxidized to its corresponding aldehyde. The reaction is highly selective and can be used to reduce specific carbonyl groups in complex molecules.
Biochemical and Physiological Effects:
(4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one is not used in biochemical or physiological studies because it is a highly reactive and toxic compound. It can cause severe burns if it comes into contact with skin or eyes and can cause respiratory problems if inhaled. Therefore, it is strictly used in laboratory experiments and not for human or animal consumption.
Vorteile Und Einschränkungen Für Laborexperimente
(4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one has several advantages in laboratory experiments, including its high reducing power and selectivity. It can reduce carbonyl groups to alcohols without affecting other functional groups in the molecule. However, (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one is highly reactive and must be handled with extreme care. It must be stored in a dry and cool place to prevent explosions.
Zukünftige Richtungen
There are several future directions for the use of (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one in scientific research. One potential application is in the synthesis of new drugs and pharmaceuticals. (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one can be used to reduce specific carbonyl groups in complex molecules, which can lead to the development of new drugs with improved efficacy and fewer side effects. Another potential application is in the synthesis of chiral compounds, which are important in the development of new materials and technologies.
In conclusion, (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one is a highly reactive and powerful reducing agent that is widely used in organic chemistry. It has several advantages in laboratory experiments, including its high reducing power and selectivity. However, it is also highly toxic and must be handled with extreme care. There are several future directions for the use of (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one in scientific research, including the synthesis of new drugs and pharmaceuticals and the development of new materials and technologies.
Synthesemethoden
(4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one can be synthesized by reacting lithium aluminum hydride (LiAlH4) with di-tert-butyl azodicarboxylate (DTBAD) in anhydrous ether. The reaction produces (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one and lithium tert-butoxide (LiOtBu) as a byproduct. The reaction is highly exothermic and must be carried out under strict conditions to prevent explosions.
Wissenschaftliche Forschungsanwendungen
(4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one is used in many scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and natural products. It is also used in the reduction of carbonyl compounds, such as ketones and aldehydes, to their corresponding alcohols. (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one is also used in the synthesis of chiral compounds, which are important in the development of new drugs.
Eigenschaften
IUPAC Name |
(4S)-4-tert-butyl-5,5-diphenyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-18(2,3)16-19(22-17(21)20-16,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3,(H,20,21)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOGUGAMXCIAOQ-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584264 |
Source


|
| Record name | (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
191090-36-5 |
Source


|
| Record name | (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

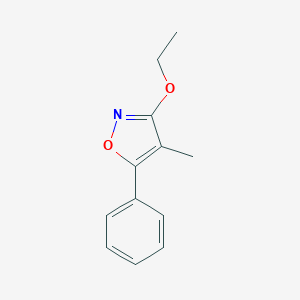

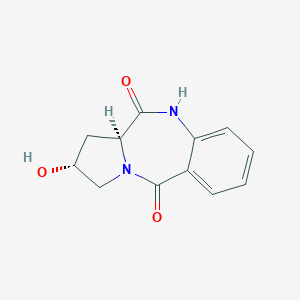
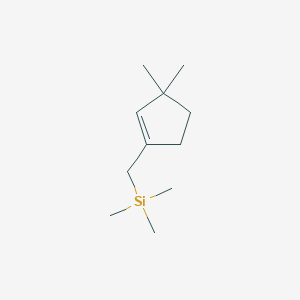
![1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One](/img/structure/B71113.png)
